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Introduction
Oleandrin is a potent cardiac glycoside, a type of secondary metabolite, found in all parts of

the Nerium oleander (common oleander) plant.[1][2] Historically, extracts of Nerium oleander

have been used in folk medicine, but the plant is notoriously toxic if ingested.[2][3] The primary

toxicity is linked to oleandrin and other related cardiac glycosides, which have a narrow

therapeutic window.[2][4] Despite its toxicity, oleandrin has garnered significant interest from

the scientific community for its potential therapeutic applications, particularly in oncology, due to

its pro-apoptotic and cytotoxic effects on cancer cells.[1][2][5] This has led to the development

of oleander extracts like Anvirzel® and PBI-05204, which have undergone clinical trials.[2]

This guide provides a comprehensive overview of the toxicological profile of oleandrin,

consolidating data on its mechanism of action, toxicokinetics, and effects on various organ

systems to support further research and development.

Mechanism of Toxic Action
The toxicity of oleandrin is multifaceted, stemming from its primary interaction with a

fundamental cellular enzyme and its subsequent ability to trigger programmed cell death

pathways.
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Inhibition of Na+/K+-ATPase
The principal mechanism of action for oleandrin, like other cardiac glycosides, is the inhibition

of the plasma membrane Na+/K+-ATPase pump.[4][6][7] This enzyme is crucial for maintaining

the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane.

The inhibition process unfolds as follows:

Binding: Oleandrin binds to the extracellular portion of the Na+/K+-ATPase alpha-subunit.[8]

Inhibition of Pumping: This binding locks the enzyme in a conformational state, inhibiting its

function of pumping Na+ out of the cell and K+ into the cell.[9][10]

Increased Intracellular Na+: The result is an accumulation of intracellular Na+.[10]

Reversal of Na+/Ca2+ Exchanger: The elevated intracellular Na+ concentration alters the

gradient for the Na+/Ca2+ exchanger (NCX), causing it to work in reverse. Instead of

exporting calcium (Ca2+), it begins to import it.[9][10]

Increased Intracellular Ca2+: This leads to a significant increase in the intracellular

concentration of Ca2+, which is the primary driver of the cardiotoxic effects.[11][12] In

cardiac muscle, this elevated Ca2+ leads to increased force of contraction (positive inotropy)

but also severe arrhythmias.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.822726/full
https://www.researchgate.net/publication/328545586_Oleandrin_and_Its_Derivative_Odoroside_A_Both_Cardiac_Glycosides_Exhibit_Anticancer_Effects_by_Inhibiting_Invasion_via_Suppressing_the_STAT-3_Signaling_Pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC6629440/
https://www.benchchem.com/product/b7782915?utm_src=pdf-body
https://en.wikipedia.org/wiki/Oleandrin
https://www.mdpi.com/2072-6651/11/8/442
https://www.researchgate.net/figure/The-toxicity-of-oleandrin-and-its-typical-toxicity-mechanism-A-Summary-of-the-toxicity_fig5_358750662
https://www.researchgate.net/figure/The-toxicity-of-oleandrin-and-its-typical-toxicity-mechanism-A-Summary-of-the-toxicity_fig5_358750662
https://www.mdpi.com/2072-6651/11/8/442
https://www.researchgate.net/figure/The-toxicity-of-oleandrin-and-its-typical-toxicity-mechanism-A-Summary-of-the-toxicity_fig5_358750662
https://www.researchgate.net/publication/11172270_Chronic_and_criminal_administration_of_Nerium_oleander_4
https://www.researchgate.net/publication/361885754_Nerium_oleander_toxicity_A_review
https://www.researchgate.net/publication/361885754_Nerium_oleander_toxicity_A_review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7782915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oleandrin

Na+/K+-ATPase
(Cell Membrane Pump)

 Binds & Inhibits

↑ Intracellular [Na+]

 Leads to

Na+/Ca2+ Exchanger

↑ Intracellular [Ca2+]

 Leads to

 Reverses
Function

Cardiotoxicity
(Arrhythmias)

 Causes

Click to download full resolution via product page

Caption: Core mechanism of oleandrin-induced cardiotoxicity.

Induction of Apoptosis
Beyond its effects on ion pumps, oleandrin is a potent inducer of apoptosis (programmed cell

death), a key reason for its investigation as an anticancer agent. It activates both the intrinsic

(mitochondrial) and extrinsic (death receptor) pathways.[13]
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Intrinsic Pathway: Oleandrin treatment leads to an increase in the pro-apoptotic protein Bax

and a decrease in the anti-apoptotic protein Bcl-2.[8][13] This shift disrupts the mitochondrial

membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn

activates caspase-9 and the executioner caspase-3.[13]

Extrinsic Pathway: Oleandrin can upregulate the expression of Fas and Fas ligand (FasL),

cell surface proteins that trigger the death receptor pathway.[13] This activation leads to the

cleavage and activation of caspase-8, which also converges on the activation of caspase-3.

[13][14]

Endoplasmic Reticulum (ER) Stress: Studies have shown that oleandrin can induce

apoptosis by activating ER stress, evidenced by the upregulation of proteins like ATF4 and

CHOP.[8]
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Caption: Oleandrin-induced apoptosis signaling pathways.

Toxicokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profile of oleandrin dictates its

systemic exposure and target organ toxicity. Most detailed pharmacokinetic data comes from

studies in mice.[15][16]

Absorption
Oleandrin is rapidly absorbed following oral administration.[15][16] In mice, peak plasma

concentrations (Cmax) are reached within 20 minutes of an oral dose.[15][16] The oral

bioavailability in mice has been calculated to be approximately 30% to 61.6%, indicating

substantial absorption from the gastrointestinal tract.[15][17]

Distribution
Following absorption, oleandrin distributes to various tissues. Animal studies have shown that

the highest concentrations are found in the liver, with significant accumulation also occurring in

the heart and kidneys.[7][15] This tissue distribution is consistent with its primary sites of

toxicity. Oleandrin is also capable of crossing the blood-brain barrier, which may explain some

of the central nervous system effects observed in poisonings.[12][15]

Metabolism
Oleandrin undergoes metabolism in the body, primarily to its aglycone, oleandrigenin.[7][15]

This conversion is rapid; within 5 minutes of intravenous injection in mice, a significant portion

of the dose is present in the liver as oleandrigenin.[7][15] The gastrointestinal tract and liver are

key sites for first-pass metabolism.[6]

Excretion
Excretion of oleandrin and its metabolites occurs predominantly through the feces via biliary

excretion, which is the primary route.[15][18] A smaller portion is excreted in the urine.[15][19]

In a murine study, 66% of an injected radioactive dose was recovered in the feces within 24

hours, compared to only 8% in the urine.[7][15] The significant biliary excretion suggests the
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potential for enterohepatic recirculation, which could prolong the elimination half-life of the

compound.[2][6]

Parameter
Value (Oral, 80
µg/kg)

Value (IV, 40 µg/kg) Reference

Species Mouse Mouse [15][16]

Tmax (Time to Peak) ~20 min N/A [15][16]

T½ (Elimination Half-

life)
2.3 ± 0.5 h 0.4 ± 0.1 h [15][16]

AUC0-inf (ng·h/mL) 14.4 ± 4.3 24.6 ± 11.1 [15][16]

Oral Bioavailability ~30% N/A [15][16]

Table 1:

Pharmacokinetic

Parameters of

Oleandrin in Mice.

Non-Clinical Toxicology
Acute Toxicity
Oleandrin is highly toxic upon acute exposure. The lethal dose varies significantly between

species and depends on whether the pure compound or a plant extract is ingested.[20]

Rodents have been observed to be relatively insensitive compared to other mammals like dogs

or humans.[20]
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Species
Test
Substance

Route
LD50 / Lethal
Dose

Reference

General (Animal) Pure Oleandrin Oral
~0.5 mg/kg

(estimated)
[1][8]

Cattle Oleander Leaves Oral 50 mg/kg [9]

Sheep Oleander Leaves Oral 250 mg/kg [7]

Mouse Hexane Extract Oral 62.6 - 300 mg/kg [7]

Mouse Ethanolic Extract Oral 521 mg/kg

Rabbit Aqueous Extract Subcutaneous 157 mg/kg [14]

Table 2: Acute

Toxicity Data for

Oleandrin and

Nerium oleander

Extracts.

Chronic Toxicity
Data on chronic toxicity is limited. A 28-day repeat-dose oral study in Beagle dogs using an

oleander extract provided some insights. The primary findings were dose-dependent

cardiotoxic effects, including decreased heart rate, slowed atrioventricular conduction

(prolonged PR interval), and the development of second-degree atrioventricular block at doses

of 0.3 mg/kg/day and higher.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
As of late 2025, there is a notable lack of publicly available, standardized studies assessing the

genotoxicity (e.g., Ames test, micronucleus assay), carcinogenicity, or reproductive and

developmental toxicity of purified oleandrin. While oleandrin's cytotoxic properties are well-

documented in the context of anticancer research, these studies do not substitute for formal

toxicology assessments required for drug development. This represents a significant data gap

in its toxicological profile.
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Organ System Toxicity
Cardiotoxicity
Cardiotoxicity is the most prominent and life-threatening effect of oleandrin poisoning.[2][4]

The inhibition of Na+/K+-ATPase in cardiomyocytes leads to hyperkalemia (elevated serum

potassium) and a wide range of cardiac arrhythmias, including bradycardia, various degrees of

atrioventricular block, ventricular tachycardia, and potentially fatal ventricular fibrillation.[9][10]

Neurotoxicity
Oleandrin can affect the central nervous system (CNS), likely due to its ability to cross the

blood-brain barrier and inhibit Na+/K+-ATPase in neural tissues.[15] Clinical signs of

neurotoxicity include drowsiness, tremors, muscle shaking, seizures, and in severe cases,

coma.[8]

Hepatic and Renal Toxicity
The liver and kidneys are exposed to oleandrin during its metabolism and excretion.[8][18]

Liver injury, potentially caused by free radical generation during metabolism, has been

reported.[6] While renal excretion is a minor pathway, direct effects on Na+/K+-ATPase in renal

tubules are possible.[19] However, some evidence suggests that renal lesions observed in

poisoning cases may be secondary to cardiac failure and subsequent tissue hypoperfusion

rather than direct nephrotoxicity.[19]

Gastrointestinal Effects
Gastrointestinal disturbances are among the earliest and most common symptoms of

oleandrin poisoning.[8] They include nausea, vomiting, excessive salivation, abdominal pain,

and diarrhea, which may be bloody.[1][8]

Clinical Toxicology
Signs and Symptoms of Poisoning
Human poisoning with Nerium oleander presents a clinical picture dominated by

gastrointestinal and cardiac effects. Symptoms typically appear within a few hours of ingestion

and include:
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Gastrointestinal: Nausea, vomiting, abdominal pain, diarrhea.[8]

Cardiac: Bradycardia, hypotension, palpitations, and various arrhythmias.[13]

Neurological: Drowsiness, confusion, dizziness, visual disturbances (such as xanthopsia or

"yellow vision").[8]

Metabolic: Hyperkalemia is a key laboratory finding and a strong predictor of mortality, as it

reflects the degree of Na+/K+-ATPase inhibition.[10]

Toxic Concentrations
The concentration of oleandrin in the blood is a critical indicator of the severity of poisoning.

While immunoassays for digoxin often cross-react with oleandrin, they are not quantitative and

should only be interpreted as a positive finding.[10][15] Specific and sensitive methods like LC-

MS/MS are required for accurate quantification.[4]

Concentration
Range

Classification Clinical Outcome Reference

1 - 2 ng/mL Toxic
Onset of clinical

symptoms
[2][4]

1.1 - 7 ng/mL Toxic
Range observed in

non-fatal cases
[4]

~10 - 20 ng/mL Fatal
Associated with

fatalities
[2][4][8]

9.8 - 83 ng/mL Fatal
Range observed in

fatal cases
[4]

Table 3: Human Blood

Concentrations of

Oleandrin and

Associated Toxicity.

In Vitro Cytotoxicity
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Oleandrin has demonstrated potent cytotoxic activity against a wide range of human cancer

cell lines in vitro. This activity is the basis for its investigation as a therapeutic agent.

Cell Line (Cancer
Type)

IC50 Value Exposure Time Reference

PANC-1 (Pancreatic) 5 nM (0.005 µM) 24 h [6]

SW480 (Colon) 10 - 50 nM 24 - 72 h

MDA-MB-231 (Breast) ~72 nM 24 h [6]

RT-R-MDA-MB-231

(Breast)
~183 nM 24 h [6]

Multiple Myeloma Cell

Lines
0.28 - 0.72 µg/mL Not specified [18]

Leukemia Cell Lines 0.39 - 0.63 µg/mL Not specified [18]

Note: These values

are for an aqueous

Nerium oleander

extract (Breastin), not

purified oleandrin.

Table 4: In Vitro

Cytotoxicity (IC50) of

Oleandrin in Various

Human Cancer Cell

Lines.

Key Experimental Methodologies
In Vivo Toxicity Studies

Animal Models: Studies on oleandrin toxicity have utilized mice, rats, rabbits, dogs, and

livestock such as cattle and sheep.[7][14]

Protocols: Acute toxicity studies typically involve the administration of single, escalating

doses (e.g., oral gavage) to determine the LD50, with observation for mortality and clinical
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signs over a period of 24 hours to several days.[7] Sub-chronic studies, such as the 28-day

dog study, involve daily dosing to evaluate target organ toxicity and establish a no-observed-

adverse-effect level (NOAEL).

In Vitro Cytotoxicity Assays
Cell Lines: A wide variety of human cancer cell lines (e.g., PANC-1, MDA-MB-231, SW480)

and normal cell lines have been used to assess the cytotoxic and mechanistic effects of

oleandrin.[6]

Methodologies: Common assays include:

Cell Viability: MTT or XTT assays are used to measure metabolic activity as an indicator of

cell viability and to calculate IC50 values.[6]

Apoptosis Detection: Apoptosis is quantified using methods like Annexin V/Propidium

Iodide (PI) staining followed by flow cytometry, or by observing nuclear morphology

changes (fragmentation, pyknosis).[8]

Western Blotting: Used to measure changes in the expression levels of key signaling

proteins involved in apoptosis and other pathways (e.g., Bcl-2, Bax, caspases, STAT3).[6]

[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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